REACTION_CXSMILES
|
[C:1](Cl)(=[O:4])[CH2:2][CH3:3].[C:6]([Mg]Cl)([CH3:9])([CH3:8])[CH3:7].C([O-])(O)=[O:13].[Na+]>C(OCC)C>[CH3:7][C:6]([CH3:9])([C:1](=[O:4])[CH:2]([OH:13])[CH3:3])[CH3:8] |f:2.3|
|
Name
|
cuprous chloride
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
t-butyl magnesium chloride
|
Quantity
|
88 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Mg]Cl
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
EXTRACTION
|
Details
|
The reaction was extracted with ether
|
Type
|
WASH
|
Details
|
washed with 10% aq. NaHCO3, water
|
Type
|
DISTILLATION
|
Details
|
The product was purified by distillation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C(C(C)O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |